{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-derived compound featuring a benzyl-isopropyl-amine substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This structure combines a heterocyclic amine backbone with a carboxylic acid functional group, making it a candidate for applications in medicinal chemistry, particularly in targeting amine receptors or enzymes. Its synthesis typically involves multi-step organic reactions, including alkylation, amination, and hydrolysis, as evidenced by analogous procedures in related compounds .
Properties
IUPAC Name |
2-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)19(11-15-6-4-3-5-7-15)12-16-8-9-18(10-16)13-17(20)21/h3-7,14,16H,8-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKWMWSGNPCZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, often referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of {3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid includes a pyrrolidine ring substituted with a benzyl and isopropyl group, along with an acetic acid moiety. This unique arrangement of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H26N2O2 |
| Molecular Weight | 290.40 g/mol |
| IUPAC Name | (S)-3-benzyl-(propan-2-yl)amino-pyrrolidin-1-yl-acetic acid |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the regulation of neurotransmission.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of AChE and BChE, which are involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress.
Neuroprotective Effects
Research indicates that {3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD).
Case Study: Neuroprotection in SH-SY5Y Cells
In vitro studies using SH-SY5Y neuroblastoma cells have demonstrated that this compound can mitigate oxidative stress-induced cell death. The protective effect was assessed through various assays measuring cell viability and apoptosis.
Table 2: In Vitro Studies on Neuroprotection
| Study Focus | Observations |
|---|---|
| Cell Viability | Increased viability under oxidative stress conditions |
| Apoptosis Assay | Reduced apoptosis markers compared to control groups |
| Mechanism | Likely through AChE inhibition and antioxidant activity |
Antimicrobial Activity
In addition to its neuroprotective properties, the compound has shown promising antimicrobial activity against various Gram-positive bacteria.
Antimicrobial Efficacy
Recent studies have reported the Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | MIC (nM) |
|---|---|
| Staphylococcus aureus | 44 |
| Bacillus subtilis | 180 |
| MRSA | 11 |
Synthesis and Evaluation
The synthesis of {3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multi-step organic reactions starting from piperidine derivatives. The evaluation of its biological activity has been conducted through both in silico modeling and in vitro assays.
In Silico Studies
Molecular docking studies have indicated that the compound has favorable binding affinities for AChE and BChE, suggesting its potential as a lead compound for developing new therapeutics for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (Ref: 10-F084447): This isomer differs in the placement of the benzyl-isopropyl-amine group at the 2-position of the pyrrolidine ring instead of the 3-position. Notably, this compound has been discontinued commercially, suggesting challenges in synthesis, stability, or efficacy compared to the 3-position isomer .
Ring Size and Substitution Variations
- 2-[4-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol: Replacing the pyrrolidine (5-membered ring) with a piperidine (6-membered ring) increases ring flexibility and alters the spatial orientation of the benzyl-isopropyl-amine group. The ethanol moiety (vs. acetic acid) reduces acidity, which may impact solubility and membrane permeability .
- 2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol: Substituting isopropyl with cyclopropyl introduces a strained, lipophilic cyclopropane ring. This modification could enhance metabolic stability or alter receptor selectivity due to increased rigidity and hydrophobic interactions .
Functional Group Modifications
- Methyl 2-(3-(benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13): This compound shares a benzyl-amine-pyrrolidine core but includes a methyl ester group instead of a carboxylic acid. The ester group improves cell permeability but requires hydrolysis in vivo to activate the carboxylic acid, introducing a pharmacokinetic step absent in the target compound .
- Its synthesis involves ester hydrolysis (similar to the target compound’s synthesis), but the dual aromatic groups may lead to off-target interactions .
Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogous compounds, such as alkylation of pyrrolidine precursors followed by acid hydrolysis .
- Structure-Activity Relationships (SAR): The 3-position substitution on pyrrolidine optimizes steric and electronic interactions for target engagement compared to 2- or 4-position isomers. The acetic acid group enhances water solubility and hydrogen-bonding capacity, critical for interactions with polar binding sites, whereas ethanol derivatives prioritize lipophilicity .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
-
Pyrrolidine backbone : Serves as the central heterocyclic structure.
-
Benzyl-isopropyl-amino-methyl substituent : Introduced via alkylation or reductive amination.
-
Acetic acid moiety : Added through carboxylation or nucleophilic substitution.
Retrosynthetic strategies prioritize the formation of the pyrrolidine ring followed by sequential functionalization. The stereochemistry at the pyrrolidine nitrogen and the chiral center in the benzyl-isopropyl-amino group necessitates careful selection of starting materials and reaction conditions.
Pyrrolidine Ring Formation
The pyrrolidine core is typically synthesized via cyclization of 1,4-diaminobutane derivatives or Paal-Knorr pyrrole synthesis followed by reduction.
Method A: Cyclization of 1,4-Diaminobutane
-
Reagents : 1,4-Diaminobutane, benzaldehyde, sodium cyanoborohydride.
-
Conditions : Acidic aqueous solution (pH 4–5), room temperature, 12–24 hours.
Method B: Paal-Knorr Synthesis
Introduction of the Benzyl-Isopropyl-Amino-Methyl Group
This step involves alkylation or reductive amination to attach the substituent to the pyrrolidine nitrogen.
Alkylation Protocol
-
Reagents : Pyrrolidine, benzyl-isopropyl-amine, formaldehyde, acetic acid.
-
Conditions : Mannich reaction, 60°C, 8 hours.
Reductive Amination Protocol
Attachment of the Acetic Acid Moiety
The final step introduces the carboxylic acid group via carboxylation or nucleophilic substitution .
Carboxylation with Carbon Dioxide
-
Reagents : Intermediate amine, CO₂ (1 atm), potassium hydroxide.
-
Conditions : 100°C, 24 hours.
Nucleophilic Substitution with Bromoacetic Acid
Industrial-Scale Production Techniques
Industrial methods prioritize cost-effectiveness and scalability:
| Parameter | Batch Reactor Method | Continuous Flow Method |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours |
| Purity | 95–98% | 98–99% |
| Throughput | 10–50 kg/day | 100–200 kg/day |
| Key Advantage | Low initial capital cost | High efficiency, consistency |
Continuous flow systems employ microreactors to enhance heat transfer and mixing, reducing side reactions.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
-
HPLC Conditions : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, 1.0 mL/min.
-
Retention Time : 8.2 minutes.
Comparative Evaluation of Synthetic Methods
| Method | Overall Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination + CO₂ | 40–45 | 95 | 120 | Moderate |
| Alkylation + Bromoacetic Acid | 50–55 | 97 | 90 | High |
| Continuous Flow Synthesis | 65–70 | 99 | 70 | Industrial |
The continuous flow method emerges as the most efficient, balancing yield, purity, and cost .
Q & A
What are the recommended synthetic strategies for {3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction conditions be optimized to avoid common by-products?
Level : Basic
Methodological Answer :
Synthesis involves multi-step alkylation and amination. A critical step is introducing the benzyl-isopropyl-amino group via reductive amination or nucleophilic substitution. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl intermediates (as seen in structurally related pyrrolidine derivatives) prevents side reactions during functionalization . Post-synthetic deprotection (e.g., using TFA) followed by acetic acid coupling via carbodiimide-mediated activation (EDC/HOBt) ensures carboxylation. Optimization includes:
- Temperature control (<0°C during amination to reduce racemization).
- Stoichiometric ratios (1.2 equivalents of benzyl-isopropyl amine to minimize unreacted intermediates) .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
How should researchers address discrepancies in biological activity data observed across different assay systems?
Level : Advanced
Methodological Answer :
Contradictory results may arise from assay variability (e.g., buffer pH affecting ionization) or metabolic instability. To resolve:
- Standardize protocols : Use ammonium acetate buffer (pH 6.5) for solubility, as validated in pharmacopeial impurity profiling .
- Orthogonal assays : Compare surface plasmon resonance (SPR) with fluorescence polarization for binding affinity.
- Metabolic stability : Incubate with liver microsomes and analyze via LC-HRMS to identify degradation products that may skew in vitro activity .
What chromatographic methods are most effective for purity analysis and impurity profiling?
Level : Basic
Methodological Answer :
Reverse-phase HPLC with UV detection (210–254 nm) is optimal. A validated method includes:
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile phase : Gradient elution (0.1% TFA in water/acetonitrile).
- Flow rate : 1.0 mL/min.
This separates primary impurities (e.g., N-alkylated by-products at RRT ~1.8) and residual solvents, adhering to pharmacopeial limits (<0.5% individual impurities; <2.0% total) .
How can the stereochemical configuration at the pyrrolidine ring’s 3-position be conclusively determined?
Level : Advanced
Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol:diethylamine, 80:20:0.1 v/v) to resolve enantiomers.
- X-ray crystallography : Confirm absolute configuration via heavy-atom derivatives (e.g., brominated analogs).
- Circular dichroism (CD) : Compare with stereochemically defined references, as applied in evocalcet’s characterization .
What in silico tools predict pharmacokinetic properties, and how should models be validated?
Level : Advanced
Methodological Answer :
- QSAR models : SwissADME predicts logP (target ~1.0, similar to evocalcet ), BBB permeability, and CYP450 interactions.
- Molecular dynamics : Simulate binding stability (AMBER/GROMACS) to receptors like GPCRs.
- Experimental validation :
What strategies minimize N-alkylated impurities during synthesis?
Level : Advanced
Methodological Answer :
- Reaction optimization : Use bulky bases (e.g., DIPEA) to sterically hinder over-alkylation.
- Catalytic hydrogenation : Reduce nitro intermediates to amines under controlled H₂ pressure (30 psi) to avoid by-products.
- In-process monitoring : Track intermediates via TLC or LC-MS to halt reactions at ~90% conversion .
Which spectroscopic techniques confirm structural integrity post-synthesis?
Level : Basic
Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and acetic acid carbonyl (δ 170–175 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
- FTIR : Detect amine N-H stretches (~3300 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹) .
How can metabolic pathways be elucidated for this compound?
Level : Advanced
Methodological Answer :
- In vitro assays : Incubate with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, 60 min.
- LC-HRMS analysis : Use a C18 column (0.1% formic acid in water/acetonitrile gradient) to detect hydroxylated or demethylated metabolites.
- Data interpretation : Compare fragmentation patterns with reference standards (e.g., evocalcet’s metabolites ).
What are key considerations for stability during storage?
Level : Basic
Methodological Answer :
- Storage conditions : -20°C under argon to prevent oxidation.
- Stability-indicating assays : Monitor degradation via HPLC (e.g., new peaks at RRT 1.2–1.5 indicate hydrolysis).
- Lyophilization : For long-term storage, lyophilize in pH 7.4 phosphate buffer .
How can computational docking guide SAR studies?
Level : Advanced
Methodological Answer :
- Docking software (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., calcium-sensing receptors).
- Free energy calculations (MM/PBSA) : Rank ligand poses based on ΔG binding.
- Validation : Cross-check with SPR-measured Kd values (e.g., evocalcet’s nM affinity ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
